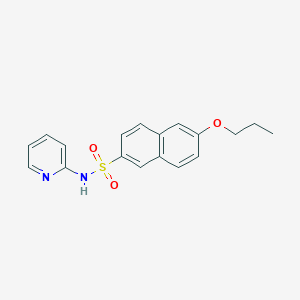![molecular formula C20H19NO5S B275306 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid, also known as NSC-39881, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamides and is a selective inhibitor of cyclooxygenase-2 (COX-2).
Mechanism of Action
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is a selective inhibitor of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid. One direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to optimize its formulation for in vivo administration.
Synthesis Methods
The synthesis of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid involves the reaction of 2-naphthoic acid with propyl bromide in the presence of potassium carbonate to obtain 6-propoxynaphthalene-2-carboxylic acid. This compound is then reacted with sulfonyl chloride to obtain 2-[(6-propoxynaphthalen-2-yl)sulfonyl]benzoic acid, which is further treated with ammonia to obtain 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid.
Scientific Research Applications
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has been studied for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease.
properties
Molecular Formula |
C20H19NO5S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(6-propoxynaphthalen-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H19NO5S/c1-2-11-26-16-9-7-15-13-17(10-8-14(15)12-16)27(24,25)21-19-6-4-3-5-18(19)20(22)23/h3-10,12-13,21H,2,11H2,1H3,(H,22,23) |
InChI Key |
VYXZKWAHUZNEHB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



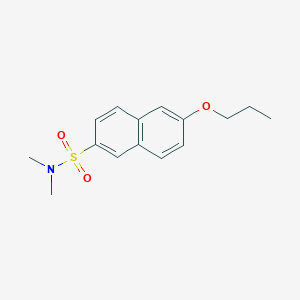
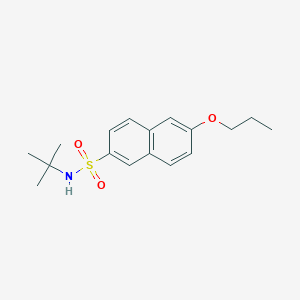
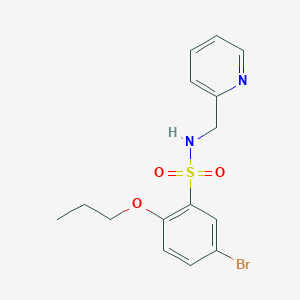
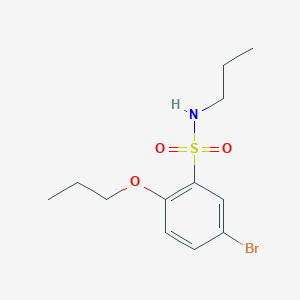
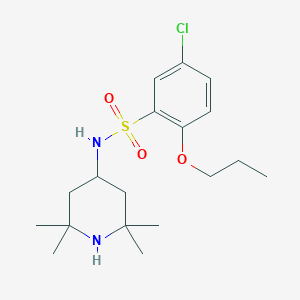
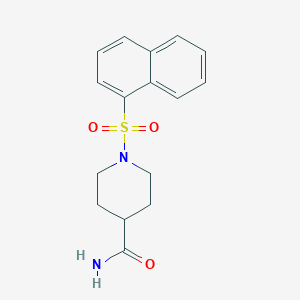

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)

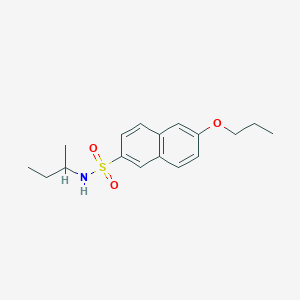
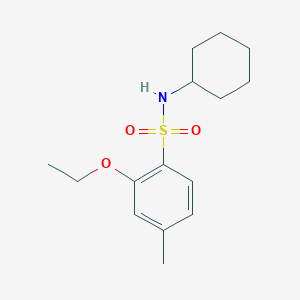
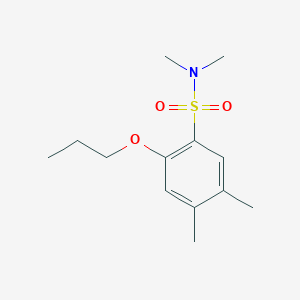
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
